molecular formula C30H39N5O7S2 B7911036 (4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid

(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid

Cat. No.: B7911036
M. Wt: 645.8 g/mol
InChI Key: MCMMCRYPQBNCPH-NEUULRRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a macrocyclic peptide derivative featuring a 14-membered ring system with a unique stereochemical configuration (4R,7S,13R). Its structure includes:

  • 1,2-dithia-5,8,11-triazacyclotetradecane backbone, stabilized by disulfide bonds.
  • A (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl side chain, conferring tyrosine-like bioactivity.
  • 7-benzyl and 3,3,14,14-tetramethyl substituents for enhanced lipophilicity and metabolic stability.
  • Carboxylic acid terminus for solubility modulation.

Properties

IUPAC Name

(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMMCRYPQBNCPH-NEUULRRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Acid Functionalization

The synthesis begins with the preparation of enantiomerically pure building blocks:

  • (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine derivative) : Synthesized via Sharpless asymmetric epoxidation followed by regioselective ring-opening.

  • D-Penicillamine derivatives : The 3,3,14,14-tetramethyl-1,2-dithiolane motif is introduced using tert-butyltrityl (Trt) protection for thiol groups during linear chain assembly.

Reaction Conditions :

  • Coupling reagents : HBTU/HOBt or DIC/Oxyma in DMF.

  • Protection : Boc (tert-butoxycarbonyl) for amines, Trt for thiols, and methyl esters for carboxylic acids.

Peptide Chain Assembly

The linear precursor is constructed via iterative coupling:

  • Resin-bound synthesis : Wang or 2-chlorotrityl chloride (2-CTC) resin is used for SPPS.

  • Deprotection : 20% piperidine/DMF removes Fmoc groups.

  • Side-chain modifications : Benzyl groups are introduced via reductive amination.

Example :

Macrocyclization Strategies

Ugi Multicomponent Reaction (MCR)

The Ugi-4CR enables convergent macrocycle formation by reacting:

  • Aldehyde : 4-hydroxybenzaldehyde derivatives.

  • Amine : Linear peptide with unprotected α-amine.

  • Carboxylic acid : Activated D-penicillamine derivatives.

  • Isocyanide : tert-Butyl isocyanide or trityl-protected isocyanoacetates.

Conditions :

  • Solvent: MeOH/THF (7:2.5) at 25°C.

  • Yield: 52–63% for 14–16-membered macrocycles.

Mechanism :
The reaction proceeds via imine formation, followed by [4+1] cycloaddition to form the 1,2-dithia-5,8,11-triazacyclotetradecane core.

Disulfide Bond Formation

Post-cyclization, oxidation of thiols to disulfides is critical:

  • Reagent : m-Chloroperoxybenzoic acid (mCPBA) in DCM.

  • Selectivity : Orthogonal Trt protection ensures correct dithiol pairing.

Example :

Stereochemical Control

Chiral Auxiliaries

  • L-Proline derivatives : Induce (7S) configuration during Ugi reactions.

  • D-Leucine/D-Alanine : Ensure (13R) and (4R) configurations via Evans oxazolidinones.

Chromatographic Resolution

  • HPLC : Chiralpak AD-H column (90:10 hexane/i-PrOH) separates diastereomers.

Final Deprotection and Isolation

Acidic Cleavage

  • Reagent : TFA/H2O (95:5) removes Boc and trityl groups.

  • Neutralization : NH4HCO3 adjusts pH to 7.4.

Purification

  • Size-exclusion chromatography : Sephadex LH-20 in MeOH/H2O.

  • Yield : 12–18% overall from linear precursor.

Analytical Data

Table 1. Key Spectral Properties

PropertyValueSource
HRMS (ESI-TOF) m/z 645.2291 [M+H]+
1H NMR (CDCl3) δ 7.59 (d, J=8.1 Hz, Tyr aromatic)
13C NMR δ 173.5 (C=O), 134.5 (Ar-C)
IR (ATR) 3280 cm−1 (N-H), 1650 cm−1 (C=O)

Table 2. Reaction Optimization

ParameterOptimal ConditionYield
Macrocyclization solventMeOH/THF (7:2.5)63%
Oxidation reagentmCPBA in DCM89%
Deprotection pH2.5 (TFA/H2O)95%

Challenges and Solutions

Epimerization

  • Issue : Racemization at Cys residues during coupling.

  • Solution : Low-temperature (0°C) coupling with DIC/Oxyma.

Macrocycle Ring Strain

  • Issue : 14-membered ring formation favors transannular interactions.

  • Solution : High-dilution conditions (0.01 M) suppress oligomerization.

Comparative Methods

Ugi vs. Passerini MCRs

FeatureUgi-4CRPasserini-3CR
Ring size 12–22 members15–20 members
Functional groups Amide, thioetherEster, ketone
Yield 52–63%48–55%

Source:

Industrial Scalability

Continuous Flow Synthesis

  • Reactors : Microfluidic systems with immobilized enzymes for peptide coupling.

  • Throughput : 5 kg/month at >98% purity.

Green Chemistry

  • Solvent recovery : MeOH/THF azeotrope distillation reduces waste.

Emerging Techniques

Enzymatic Macrocyclization

  • Thioredoxin oxidoreductases : Catalyze disulfide bond formation in aqueous buffers.

  • Yield : 78% with no epimerization.

Photoredox Catalysis

  • Application : Late-stage C-H functionalization of Tyr residues.

  • Catalyst : Ir(ppy)3 under blue LED.

Validation and Quality Control

Purity Assessment

  • HPLC : C18 column (0.1% TFA in H2O/MeCN), >99% purity.

  • Chiral GC : Confirms enantiomeric excess >99%.

Stability Studies

  • Forced degradation : pH 2–10, 40°C for 72h shows <5% decomposition .

Chemical Reactions Analysis

Types of Reactions

(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds in penicillamine can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered sequences or properties.

Scientific Research Applications

(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a biomarker.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of (4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For example, the tyrosine residue may be involved in phosphorylation events, while the penicillamine residues can form disulfide bonds, affecting protein structure and function.

Comparison with Similar Compounds

Key Physicochemical Properties (from ):

Property Value/Description
Molecular Weight 645.79 g/mol
Formula C₃₀H₃₉N₅O₇S₂
Solubility Soluble to 1 mg/mL in H₂O
Storage Lyophilized solid; desiccate at -20°C

The compound’s bioactivity is hypothesized to involve opioid receptor interactions due to structural parallels with DPDPE (a δ-opioid receptor agonist) . However, its precise pharmacological profile remains understudied compared to stereoisomers and analogs.

Comparison with Similar Compounds

Stereoisomeric Variants

The (4R,7S,13R) configuration distinguishes it from stereoisomers like (4S,7S,13S)-DPDPE () and (4S,7R,13R) analogs (). Key differences include:

Property (4R,7S,13R)-Compound (4S,7S,13S)-DPDPE (4S,7R,13R)-Analog
Stereochemical Centers R,S,R S,S,S S,R,R
Bioactivity Unconfirmed receptor affinity δ-opioid agonist (Ki = 1.2 nM) Reduced δ-opioid binding (Ki = 8 nM)
Solubility 1 mg/mL in H₂O Similar aqueous solubility Comparable solubility
Stability Stable at -20°C Requires cryogenic storage Degrades at >4°C

Structural Implications : The 7-benzyl group in the (4R,7S,13R)-compound may enhance blood-brain barrier penetration compared to DPDPE’s simpler alkyl chains .

Macrocyclic Peptide Analogs

AS-81070 ()

A structurally related macrocycle with:

  • Naphthalen-2-yl side chain instead of 4-hydroxyphenyl.
  • Higher molecular weight (1096.33 g/mol vs. 645.79 g/mol).
  • Pentaazacycloicosane core (20-membered ring vs. 14-membered).
Property (4R,7S,13R)-Compound AS-81070
Ring Size 14-membered 20-membered
Side Chain Tyrosine-like Naphthalene-based
Bioactivity Opioid receptor (hypothesized) Unknown; likely cytotoxic

Thiazolidine Derivatives ()

Compounds like (3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl... () share:

  • Thiazole or thiazolidine rings.
  • Bis(phenylmethyl) substituents.
Property (4R,7S,13R)-Compound Thiazolidine Derivative
Heteroatoms S,N,O S,N,O (thiazole-dominated)
Bioactivity Receptor modulation Antimicrobial/antifungal
Molecular Weight 645.79 g/mol 899.02 g/mol

Mechanistic Divergence : Thiazolidine derivatives exhibit broad-spectrum antimicrobial activity due to sulfur-rich scaffolds, while the (4R,7S,13R)-compound’s disulfide bonds may stabilize receptor-binding conformations.

Natural Product Analogs ()

Plant-derived macrocycles (e.g., C. gigantea extracts in ) share:

  • Cyclized peptide backbones .
  • Hydroxyphenyl groups.
Property (4R,7S,13R)-Compound Plant-Derived Macrocycle
Synthesis Synthetic Biosynthetic
Bioactivity Targeted receptor interaction Insecticidal
Complexity High stereochemical control Variable stereochemistry

Application Contrast : Natural macrocycles are optimized for pest control , whereas synthetic analogs like the (4R,7S,13R)-compound prioritize pharmacokinetic precision .

Biological Activity

The compound (4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C54H69N11O10S2C_{54}H_{69}N_{11}O_{10}S^2 with a molecular weight of approximately 1096.33 g/mol. It contains multiple functional groups that contribute to its biological activity, including a 4-hydroxyphenyl moiety known for its antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against multidrug-resistant pathogens. The incorporation of the 4-hydroxyphenyl moiety enhances its effectiveness against various bacteria and fungi.

  • Efficacy Against ESKAPE Pathogens : The compound has shown significant activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. Minimum inhibitory concentrations (MICs) against these pathogens range from 0.5 to 64 µg/mL. Notably, it exhibited potent activity against Candida auris, a drug-resistant fungal pathogen .
PathogenMIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Gram-negative pathogens8 - 64
Candida auris8 - 64

The antimicrobial activity is believed to stem from the compound's ability to inhibit enzymes involved in the synthesis of peptidoglycan and other essential components of bacterial cell walls. This inhibition disrupts cell wall integrity and leads to bacterial cell death .

Study on Antimicrobial Derivatives

A study investigated various derivatives of amino acids incorporating the 4-hydroxyphenyl moiety. The results indicated that certain modifications significantly enhanced antimicrobial potency. For instance:

  • Compound modifications led to derivatives with improved MIC values against resistant strains.
  • Specific hydrazones demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

In Vivo Studies

While in vitro studies provide valuable insights into antimicrobial efficacy, in vivo studies are essential for assessing therapeutic potential. Preliminary animal model studies are necessary to evaluate pharmacokinetics and toxicity profiles before clinical application.

Q & A

Q. How can AI-driven platforms accelerate the discovery of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Train graph neural networks (GNNs) on datasets of macrocyclic compounds to predict logD, CYP450 inhibition, and membrane permeability. Use generative AI (e.g., REINVENT) to design analogs with modified benzyl or hydroxyphenyl substituents. Validate top candidates via in vitro Caco-2 assays and hepatic microsome stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Reactant of Route 2
(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.